![molecular formula C25H28N2O6 B2874932 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid CAS No. 2490401-64-2](/img/structure/B2874932.png)
2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several functional groups including a fluorenylmethoxycarbonyl (Fmoc) group, an azetidine ring, and a carboxylic acid group. The Fmoc group is a common protecting group used in peptide synthesis. The azetidine ring is a four-membered heterocyclic ring containing nitrogen. The carboxylic acid group is a common functional group that can participate in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the azetidine ring. The Fmoc group is likely to be on one end of the molecule, with the carboxylic acid group on the other end .Chemical Reactions Analysis
The compound could undergo various chemical reactions. The Fmoc group could be removed under mildly acidic conditions, revealing a free amino group. The carboxylic acid group could react with bases to form salts, or with alcohols to form esters .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxylic acid group could make the compound soluble in polar solvents .科学的研究の応用
Synthesis and Biological Activity
The compound is involved in the synthesis of a new class of heteroatom-activated beta-lactam antibiotics, showing significant activity predominantly against Gram-negative bacteria (S. Woulfe, M. Miller, 1985). Its role in protecting hydroxy-groups during synthesis, particularly in the context of nucleotide and peptide chemistry, is highlighted by its use in the synthesis of an octathymidylic acid fragment (C. Gioeli, J. Chattopadhyaya, 1982).
Antibacterial and Antimicrobial Activities
Several compounds synthesized from the chemical backbone of 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid have been evaluated for their in vitro growth inhibitory activity against various microbes, showing promising results (N. Desai, D. Dave, M. Shah, G. Vyas, 2001). The synthesis of N-substituted hydroxamic acids from N-Fluoren-9-ylmethoxycarbonyl-N-alkylhydroxylamines demonstrates the compound's utility in generating structurally diverse molecules with potential biological activities (Sarah L. Mellor, W. Chan, 1997).
Metal Ion Interactions
Research has also explored the interaction of this chemical structure with Zn(II), Cd(II), and Pt(II) metal ions, leading to complexes with anti-inflammatory drugs, demonstrating a potential for the development of novel therapeutic agents (C. Dendrinou-Samara, G. Tsotsou, L. Ekateriniadou, A. Kortsaris, C. Raptopoulou, A. Terzis, D. Kyriakidis, D. Kessissoglou, 1998).
Comparative Studies
The compound's framework has been examined in comparative studies of its analogs, particularly in understanding the biological activity differences between oxamazins and thiamazins, which provides insights into the structural and physicochemical requirements for antibacterial activity (D. B. Boyd, C. Eigenbrot, J. Indelicato, M. Miller, C. Pasini, S. Woulfe, 1987).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O6/c1-25(2,3)33-23(30)26-21(22(28)29)15-12-27(13-15)24(31)32-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20-21H,12-14H2,1-3H3,(H,26,30)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFDMEQDFDFGTBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-cyclopentyl-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2874850.png)
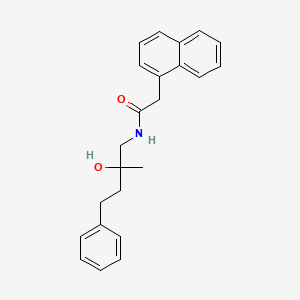
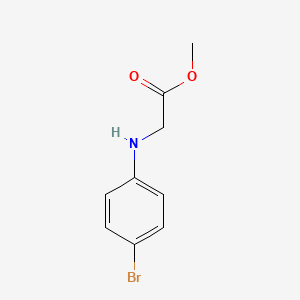
![(E)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2874854.png)
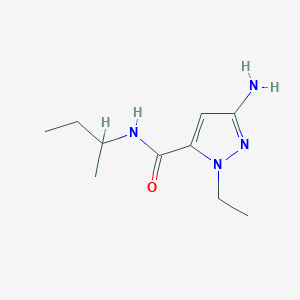
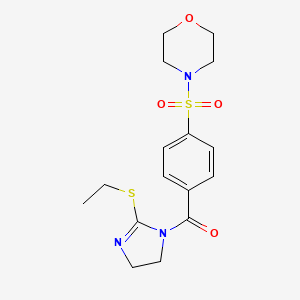
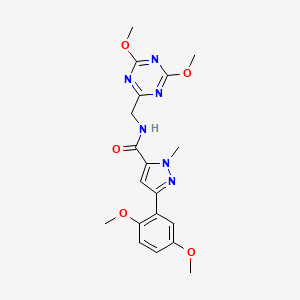
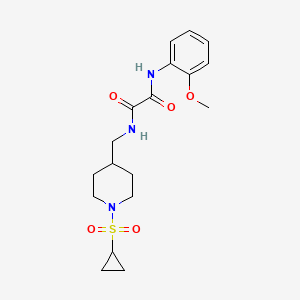

![2,2,2-trifluoroethyl N-{4-[(isopropylamino)carbonyl]benzyl}carbamate](/img/structure/B2874865.png)
![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N'-(4-fluorobenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2874866.png)
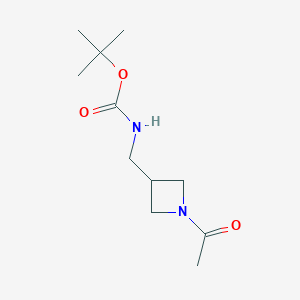

![(E)-4-(N-butyl-N-methylsulfamoyl)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2874872.png)